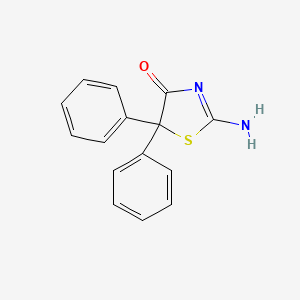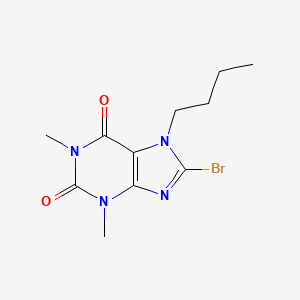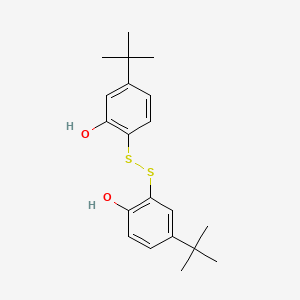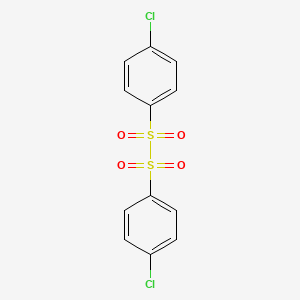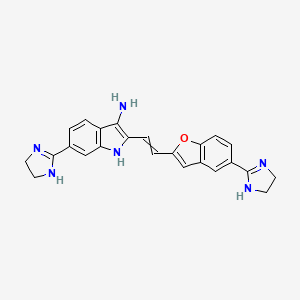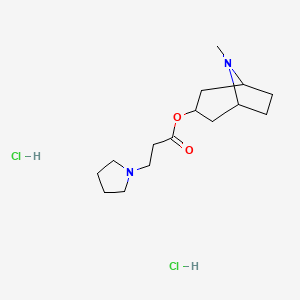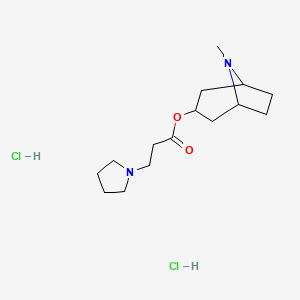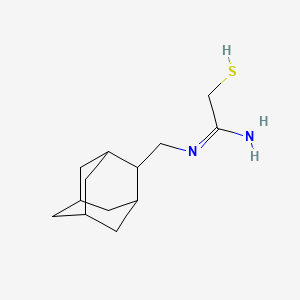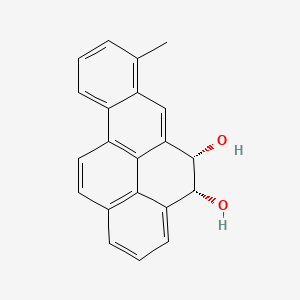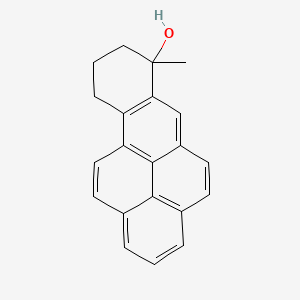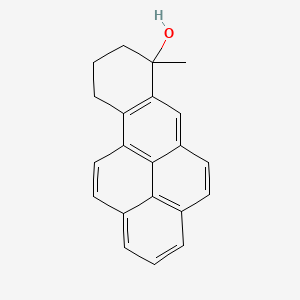![molecular formula C9H16N2O B12800673 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- CAS No. 1128-77-4](/img/structure/B12800673.png)
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 135362 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is part of a class of molecules known for their biological activity, particularly in the field of cancer research. It has been studied for its ability to interact with specific molecular targets, making it a promising candidate for therapeutic development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 135362 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Final Synthesis: The final steps usually involve cyclization or other specific reactions to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 135362 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the compound in its pure form.
化学反应分析
Types of Reactions: NSC 135362 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 135362 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
NSC 135362 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: NSC 135362 is investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes or pathways involved in cancer progression.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of NSC 135362 involves its interaction with specific molecular targets within cells. This interaction can lead to the inhibition of key enzymes or signaling pathways, ultimately affecting cellular functions. For example, NSC 135362 may inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the accumulation of DNA damage and cell death in cancer cells .
相似化合物的比较
NSC 135362 can be compared with other similar compounds, such as:
NSC 706744: Another topoisomerase I inhibitor with a different chemical structure but similar biological activity.
NSC 725776 (Indimitecan): A compound with enhanced stability and prolonged drug action compared to NSC 135362.
NSC 724998 (Indotecan): Known for its unique targeting of cancer cell genomes and reduced susceptibility to drug resistance mechanisms.
These comparisons highlight the uniqueness of NSC 135362 in terms of its chemical structure, stability, and specific interactions with molecular targets.
属性
CAS 编号 |
1128-77-4 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC 名称 |
3,9-dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-10-6-8-4-3-7(11(8)2)5-9(10)12/h7-8H,3-6H2,1-2H3 |
InChI 键 |
HNDXTHOYSWHZEI-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2CCC(N2C)CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



